molecular formula C14H15N B2366674 (1S)-1-(1,1'-biphenyl-4-yl)ethanamine CAS No. 223418-63-1

(1S)-1-(1,1'-biphenyl-4-yl)ethanamine

Cat. No. B2366674
CAS RN: 223418-63-1
M. Wt: 197.281
InChI Key: QVLZRPPCCDKMPO-NSHDSACASA-N
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Description

(1S)-1-(1,1'-biphenyl-4-yl)ethanamine, also known as biphenylamine, is an organic compound with a wide range of applications in the field of science and research. It is a colorless liquid that is slightly soluble in water and has a faint odor. Biphenylamine is used as a reagent in organic synthesis, as a starting material for the synthesis of a variety of organic compounds, and as a catalyst in various reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Catalysis in Organic Reactions

Chiral synthons like (S)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine and related compounds have been synthesized and used to form nickel(II) complexes. These complexes exhibit moderate catalytic activities in the asymmetric transfer hydrogenation of ketones, showcasing the potential of these compounds in facilitating certain types of organic reactions (Kumah et al., 2019).

Materials Science and Polymer Chemistry

Compounds related to (1S)-1-(1,1'-biphenyl-4-yl)ethanamine have been used in the synthesis of soluble polyetherimides. A phosphinated dietheramine, derived from a similar biphenyl compound, was used in the economic preparation of polyetherimides with good thermal stability, improved solubility, and flame retardancy, highlighting the role of these compounds in the development of new materials (Lin et al., 2011).

Coordination Chemistry and Metal–Organic Frameworks

Biphenyl-based compounds have been incorporated into various metal–organic frameworks and complexes. For instance, a biphenyl-4,4′-dicarboxylate-bridged silver(I) complex was synthesized, displaying a unique coordination environment and forming layers in the crystal structure through intermolecular hydrogen bonds (Yuan, 2007). Additionally, novel complexes constructed from biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands were developed, leading to the formation of metal–organic frameworks with diverse structures (Sun et al., 2010).

Photoluminescence and Optical Materials

The photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone, a compound structurally related to this compound, was studied. The large edge-excitation-red-shift of fluorescence observed in rigid ethanol medium and the red shift of the absorption band as temperature decreased suggest potential applications in optical materials (Ghoneim, 2001).

Synthesis and Applications in Medicinal Chemistry

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides showed antibacterial and antifungal activity comparable to standard medicinal drugs, indicating their potential in therapeutic applications (Pejchal et al., 2015).

properties

IUPAC Name

(1S)-1-(4-phenylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLZRPPCCDKMPO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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